Phenacyl 2-methylsulfanylpyridine-3-carboxylate
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Overview
Description
2-Oxo-2-phenylethyl 2-(methylthio)nicotinate is an organic compound that features a phenyl group, a nicotinate moiety, and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-(methylthio)nicotinate typically involves multistep organic reactions. One common method is the Knoevenagel condensation followed by Michael addition. The starting materials often include phenylglyoxal hydrate and 2-(methylthio)nicotinic acid. The reaction is carried out in the presence of a base such as piperidine or pyridine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Oxo-2-phenylethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2-(methylthio)nicotinate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl 4H-chromen-4-one: Similar in structure but with a chromenone moiety instead of a nicotinate group.
2-(2-Oxo-2-phenylethyl)-1H-pyrrol-2-ylmethylene)malononitrile: Contains a pyrrole ring and is used in different synthetic applications.
Uniqueness
2-Oxo-2-phenylethyl 2-(methylthio)nicotinate is unique due to its combination of a phenyl group, a nicotinate moiety, and a methylthio substituent. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
482352-28-3 |
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Molecular Formula |
C15H13NO3S |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
phenacyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H13NO3S/c1-20-14-12(8-5-9-16-14)15(18)19-10-13(17)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI Key |
AUEFTSNUOJQZKO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC=CC=C2 |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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